![molecular formula C7H4F2N2O4 B2412231 1,5-Difluoro-3-methyl-2,4-dinitrobenzene CAS No. 1616526-79-4](/img/structure/B2412231.png)
1,5-Difluoro-3-methyl-2,4-dinitrobenzene
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Overview
Description
1,5-Difluoro-2,4-dinitrobenzene (CAS#:327-92-4) is an organic reagent . It is an aryl halide compound with two reactive fluorine atoms that can couple to amine-containing molecules, yielding stable arylamine bonds .
Molecular Structure Analysis
The molecular formula of 1,5-Difluoro-2,4-dinitrobenzene is C6H2F2N2O4 . The exact mass is 203.998260 .Chemical Reactions Analysis
1,5-Difluoro-2,4-dinitrobenzene can undergo an aromatic nucleophilic substitution reaction with a galacto thiol to give 5-fluoro-2,4-dinitrophenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside . It can also react with thiol, imidazolyl, and phenolate groups .Physical And Chemical Properties Analysis
1,5-Difluoro-2,4-dinitrobenzene has a molecular weight of 204.088 . It has a density of 1.7±0.1 g/cm3, a boiling point of 306.8±37.0 °C at 760 mmHg, and a melting point of 72-74 °C (lit.) . It is insoluble in water .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body has attracted increasing attention in recent years .
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
Application in Melt-Casting Explosives
The findings obtained in a study are expected to act as a benchmark for the application of DFTNAN in melt-casting explosives .
Catalytic Hydrogenolysis
The title compounds were hydrogenolyzed over PdO or Raney nickel . The C2–C3 bond of the cyclopropane ring underwent cleavage exclusively over both catalysts .
In Vitro Antimicrobial Evaluation
Newly synthesized difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones were evaluated for in vitro antibacterial and antifungal activity against the Staphylococcus aureus, Bacillus subtilis, Escherichia coli, S. typhi, Candida albicans, and Aspergillus niger .
Safety and Hazards
1,5-Difluoro-2,4-dinitrobenzene is classified as Acute Tox. 2 Oral, Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, and STOT RE 2 . It has hazard statements H300, H311, H331, and H373 . Personal protective equipment such as eyeshields, faceshields, gloves, and type P2 (EN 143) respirator cartridges are recommended when handling this compound .
Mechanism of Action
Target of Action
The primary target of the compound 1,5-Difluoro-3-methyl-2,4-dinitrobenzene is an ATP-dependent DNA helicase and a sequence-specific DNA-binding protein . These proteins play a crucial role in DNA replication and transcription, making them important targets for this compound.
Mode of Action
1,5-Difluoro-3-methyl-2,4-dinitrobenzene interacts with its targets by binding to the ATP-dependent DNA helicase and the sequence-specific DNA-binding protein . This interaction can potentially disrupt the normal function of these proteins, leading to changes in DNA replication and transcription processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,5-Difluoro-3-methyl-2,4-dinitrobenzene. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets. For instance, it has been noted that when concentrated in mildly acidic solutions, certain compounds can form long-lived oligomers . Such environmental conditions could potentially influence the action of 1,5-Difluoro-3-methyl-2,4-dinitrobenzene as well.
properties
IUPAC Name |
1,5-difluoro-3-methyl-2,4-dinitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2O4/c1-3-6(10(12)13)4(8)2-5(9)7(3)11(14)15/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZVGSVQXYJPDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1[N+](=O)[O-])F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Difluoro-3-methyl-2,4-dinitrobenzene |
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